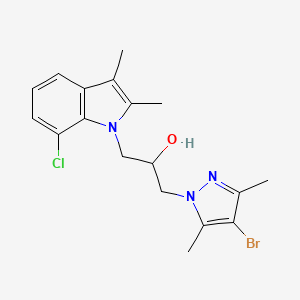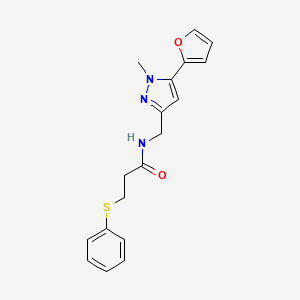
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide” is a complex organic molecule that contains several functional groups and structural elements, including a furan ring, a pyrazole ring, a phenylthio group, and a propanamide group .
Molecular Structure Analysis
The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The phenylthio group consists of a phenyl ring (a six-membered carbon ring) attached to a sulfur atom .Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including hydrogenation to form tetrahydrofuran . Pyrazine compounds can also participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan and pyrazole rings could influence its reactivity, stability, and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including those related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the versatility of pyrazole chemistry. For instance, compounds derived from furan and pyrazole moieties have been synthesized using microwave irradiation, a method that offers advantages in terms of reaction time and environmental friendliness (Jothikrishnan & Shafi, 2009). Another study focused on the synthesis of pyrazoline derivatives incorporating furan and phenyl groups, which were evaluated for their antimicrobial activity, showcasing the compound's potential in medicinal chemistry (Rani, Yusuf, & Khan, 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds containing furan and pyrazole rings have been a significant focus of research. These compounds have shown promising activity against a variety of microbial and fungal strains. For example, some derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, potentially offering new avenues for antibiotic development (Abdelhamid et al., 2019). Additionally, pyrazole derivatives containing furan units have demonstrated significant fungicidal activity against various fungi, suggesting their use as potent fungicidal agents (Ahmed et al., 2019).
Antioxidant and Anti-inflammatory Potential
The search for novel antioxidant and anti-inflammatory agents has led to the exploration of pyrazole and furan derivatives. Some synthesized compounds have shown promising results in vitro antioxidant assays, suggesting their potential therapeutic benefits in oxidative stress-related conditions (Prabakaran et al., 2021). The anti-inflammatory properties of these compounds further underscore their potential in the development of new treatments for inflammation-related diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-10-23-17)12-14(20-21)13-19-18(22)9-11-24-15-6-3-2-4-7-15/h2-8,10,12H,9,11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDWIDDPWCZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

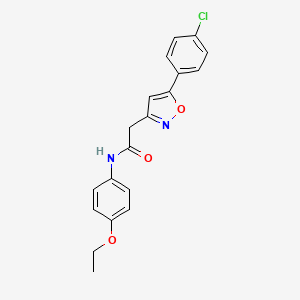

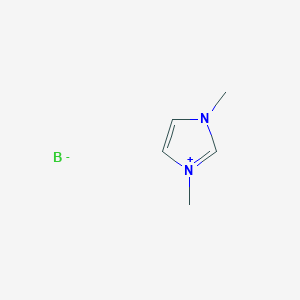
![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
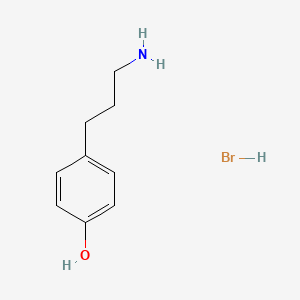

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)
![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)

